(2S)-2-(Methoxymethyl)azetidine hemioxalate
Overview
Description
“(2S)-2-(Methoxymethyl)azetidine hemioxalate” is a chemical compound with the CAS number 935668-27-2 . It is offered by various suppliers for research purposes .
Physical And Chemical Properties Analysis
The molecular weight of “(2S)-2-(Methoxymethyl)azetidine hemioxalate” is 382.364 . Other physical and chemical properties are not available in the search results.Scientific Research Applications
Pharmacological Research and Drug Development
- Gene Expression Regulation : Compounds like 5-Aza-2′-deoxycytidine (AzaD), also known as Decitabine, are used to activate methylated and silenced genes by promoter demethylation, affecting gene expression in a highly context-dependent manner, which is pivotal in cancer therapy research (R. S. Seelan et al., 2018).
- Antitumor and Antiangiogenic Effects : The study of compounds like 2-methoxyestradiol reveals their potential in inhibiting mammary carcinogenesis and other cancer forms due to their antitumorigenic and antiangiogenic effects, which opens up avenues for cancer treatment strategies (B. Zhu & A. Conney, 1998).
Biomedical Applications
- Metformin and Autoimmunity : Research into metformin, known for its antidiabetic properties, shows its potential in immune-modulatory features, suggesting its utility in treating autoimmune diseases by interfering with immunopathological mechanisms (F. Ursini et al., 2018).
- Phosphorus-containing Polymers : The development of phosphorus-containing polymers, such as those incorporating 2-methacryloyloxyethyl phosphorylcholine (MPC), highlights their importance in the biomedical field for applications including dentistry, regenerative medicine, and drug delivery due to their biocompatibility and resistance to protein adsorption (S. Monge et al., 2011).
Material Science and Industrial Applications
- Biomass Conversion to Furan Derivatives : Research into converting plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, offers sustainable alternatives for the chemical industry, replacing non-renewable hydrocarbon sources. This includes the production of monomers, polymers, and fuels, demonstrating the broad industrial potential of such compounds (V. M. Chernyshev et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(methoxymethyl)azetidine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NO.C2H2O4/c2*1-7-4-5-2-3-6-5;3-1(4)2(5)6/h2*5-6H,2-4H2,1H3;(H,3,4)(H,5,6)/t2*5-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXZLPKIIUXDRX-MDTVQASCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN1.COCC1CCN1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCN1.COC[C@@H]1CCN1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Methoxymethyl)azetidine hemioxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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